molecular formula C11H21NO B1339701 4-Cycloheptylmorpholine CAS No. 39198-79-3

4-Cycloheptylmorpholine

Cat. No.: B1339701
CAS No.: 39198-79-3
M. Wt: 183.29 g/mol
InChI Key: OANBWYYAUQHQFP-UHFFFAOYSA-N
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Scientific Research Applications

4-Cycloheptylmorpholine has a wide range of applications in scientific research:

Safety and Hazards

4-Cycloheptylmorpholine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with morpholine under specific conditions. One common method includes the use of palladium-catalyzed direct coupling of aryl ethers and morpholines . This method is highly efficient and does not require acidic additives, making it an environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of palladium catalysts and hydrogen as a hydrogen resource ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Cycloheptylmorpholine involves its interaction with specific molecular targets and pathways. It is known to act on central inhibitory kinases involved in cytokinesis and cell cycle regulation . This action makes it a potential candidate for therapeutic applications in diseases related to cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cycloheptylmorpholine is unique due to its cycloheptyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-cycloheptylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANBWYYAUQHQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550439
Record name 4-Cycloheptylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39198-79-3
Record name 4-Cycloheptylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39198-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cycloheptylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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